molecular formula C9H10N2O B6593153 5-ethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 39513-23-0

5-ethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B6593153
CAS RN: 39513-23-0
M. Wt: 162.19 g/mol
InChI Key: HWRRSXCQVCFEOC-UHFFFAOYSA-N
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Description

“5-ethyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Synthesis Analysis

The synthesis of benzimidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions. They can act as a base, and can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazoles are typically white solids that appear in the form of tabular crystals . They have a molar mass of 118.139 g/mol and a melting point of 170 to 172 °C . They have a pKa of 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .

Scientific Research Applications

Corrosion Inhibition

One study explored the use of derivatives of benzimidazole, including compounds similar to 5-ethyl-1H-benzo[d]imidazol-2(3H)-one, as corrosion inhibitors for mild steel in sulphuric acid. These inhibitors demonstrated protective layer formation on the steel surface, evidenced by increased charge transfer resistance and supported by SEM micrographs. Their adsorption characteristics suggested a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antitumor Activity

Another area of application is in antitumor research. Compounds bearing the benzimidazole core structure have shown significant cytotoxic activity against various cancer cell lines. For instance, novel sulfonamide derivatives incorporating the benzimidazole motif exhibited promising cytotoxic effects on colon, breast, and cervical cancer cells, with further QSAR studies providing insights into their structure-activity relationships (Tomorowicz et al., 2020).

Antimicrobial Agents

Benzimidazole derivatives have also been investigated for their antimicrobial properties. A study designed and synthesized hybrid molecules combining benzimidazole and oxadiazole, revealing potent antimicrobial and anti-tubercular activities. These compounds showed promising selectivity indices and non-toxicity in hemolytic assays, suggesting their potential as antimicrobial agents (Shruthi et al., 2016).

Theoretical and Experimental Studies

Theoretical studies have supported the experimental findings, offering insights into the structural and electronic characteristics of benzimidazole derivatives. For example, quantum mechanical and spectroscopic analyses have been applied to explore the conformational stability, electronic properties, and interaction mechanisms of these compounds, facilitating their rational design and synthesis (Kumar et al., 2020).

Synthesis of Energetic Materials

Benzimidazole derivatives have also found application in the synthesis of energetic materials. Research into the synthesis and characterization of trinitrobenzimidazole compounds, for instance, has highlighted their potential in this field, with some derivatives demonstrating satisfactory detonation properties compared to traditional energetic materials (Ma, Liu, & Yao, 2014).

Mechanism of Action

The mechanism of action of benzimidazoles can vary depending on their specific chemical structure and the context in which they are used. For example, some benzimidazole derivatives have shown antiproliferative activity on selected human cancer cell lines .

Safety and Hazards

Benzimidazoles can be harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future of benzimidazole research lies in the development of new synthesis methodologies and the exploration of their applications. For example, there is growing interest in metal–organic frameworks (MOFs) obtained from benzimidazole organic linkers due to their crystallinity, structural versatility, and controlled porosity . Additionally, benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs , suggesting potential future directions in pharmaceutical research.

properties

IUPAC Name

5-ethyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRRSXCQVCFEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272637
Record name 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39513-23-0
Record name 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39513-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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